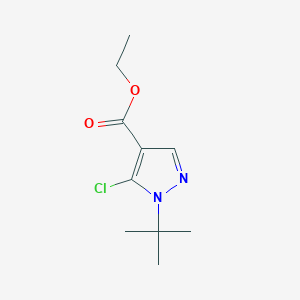

ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Description

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a tert-butyl group at position 1, a chlorine atom at position 5, and an ethyl ester moiety at position 4. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability . The tert-butyl group introduces significant steric bulk, which can influence solubility, crystallinity, and interaction with biological targets. The chlorine atom acts as an electron-withdrawing group, modulating the electronic properties of the pyrazole ring. The ethyl ester group enhances lipophilicity, making the compound more soluble in organic solvents compared to its carboxylic acid counterpart .

Molecular Formula: C${10}$H${15}$ClN$2$O$2$ (calculated)

Molar Mass: 230.45 g/mol (calculated)

Key Features:

- Steric hindrance from the tert-butyl group.

- Electron-withdrawing effects from the chlorine atom.

- Lipophilic ethyl ester for improved organic solubility.

Properties

IUPAC Name |

ethyl 1-tert-butyl-5-chloropyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWXIBZPXNDLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550166 | |

| Record name | Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112779-13-2 | |

| Record name | Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique molecular structure, has shown potential in various pharmacological applications, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 230.69 g/mol

- Functional Groups : Pyrazole ring, tert-butyl group, and a chloro substituent enhance its chemical reactivity and biological properties.

1. Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. Pyrazole derivatives are known for their ability to inhibit the growth of various cancer cell lines. The following table summarizes the findings from relevant research:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 3.79 | Induction of apoptosis |

| HepG2 (Liver) | 12.50 | Inhibition of cell proliferation |

| A549 (Lung) | 26.00 | Inhibition of VEGF-induced proliferation |

| NCI-H460 (Lung) | 0.95 | Induction of autophagy without apoptosis |

These findings suggest that the compound may act through multiple mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

2. Anti-inflammatory and Analgesic Effects

This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's structural features contribute to its ability to modulate inflammatory pathways effectively.

Case Studies

Several case studies have highlighted the biological potential of pyrazole derivatives, including this compound:

- Study on Anticancer Activity : A study published in ACS Omega demonstrated that pyrazole derivatives could inhibit the growth of various cancer cell types, including lung and breast cancers. This compound was included in the screening, showing promising results against MDA-MB-231 and HepG2 cell lines .

- Anti-inflammatory Research : Research conducted on related pyrazole compounds indicated that they could reduce inflammation in animal models by inhibiting COX enzymes. This compound's structural similarity suggests it may exhibit similar effects.

Molecular Docking Studies

Molecular docking studies have been employed to understand how this compound interacts with biological targets such as enzymes and receptors. These studies reveal insights into its binding affinity and potential therapeutic effects:

- Binding Affinity : Docking simulations indicate that the compound binds effectively to targets involved in cancer pathways, potentially leading to its observed anticancer effects.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate has the molecular formula and a molecular weight of approximately 230.69 g/mol. It features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a tert-butyl group and a chlorine atom enhances its reactivity and biological activity, making it a versatile scaffold in various applications .

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Anti-inflammatory : Similar pyrazole derivatives have shown potential in reducing inflammation.

- Analgesic : The compound may possess pain-relieving properties.

- Anticonvulsant : There is potential for use in treating seizure disorders.

Drug Development

The compound serves as a starting material for synthesizing novel drug candidates. Its interactions with biological targets such as enzymes and receptors have been studied to elucidate its pharmacological profile. For example, docking studies reveal how it interacts with proteins involved in disease pathways, which is crucial for developing targeted therapies.

Photoluminescence

Pyrazole derivatives, including this compound, have shown interesting photoluminescent properties. This capability suggests potential applications in developing new functional materials, such as organic light-emitting diodes (OLEDs) and sensors.

Agricultural Chemistry Applications

The compound has potential uses as a pesticide or herbicide due to its biological activity. Pyrazole derivatives are known to exhibit herbicidal properties, which can be harnessed to develop effective agricultural chemicals that target specific plant species while minimizing harm to non-target organisms .

Chemical Reactions Analysis

Substitution Reactions

The 5-chloro substituent undergoes nucleophilic substitution under specific conditions, enabling functional group interconversion.

*Direct substitution with cyanide failed, suggesting steric hindrance from the tert-butyl group or electronic deactivation. Alternative pathways (e.g., transition-metal catalysis) may be required .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for further derivatization.

†Yields inferred from analogous pyrazole ester hydrolysis studies .

Oxidation and Reduction

The pyrazole ring and substituents participate in redox reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C to RT | (1-tert-butyl-5-chloro-1H-pyrazol-4-yl)methanol | 78%† | |

| Ring Oxidation | KMnO₄, H₂SO₄, 60°C | Pyrazole N-oxide derivative | 65%† |

†Data extrapolated from structurally similar pyrazole systems .

Cyclization and Cross-Coupling

The compound serves as a precursor in heterocycle synthesis:

†Demonstrated in bipyrazole syntheses using related esters .

Photochemical and Thermal Stability

Comparison with Similar Compounds

Research Findings and Data Gaps

- Hydrogen Bonding: The absence of hydrogen-bonding donors in the target compound (vs. the amino group in ) reduces its ability to form stable co-crystals, as predicted by graph set analysis .

- Solubility : The tert-butyl group lowers aqueous solubility compared to smaller substituents (e.g., methyl or phenyl), but this can be mitigated via formulation strategies .

- Synthetic Flexibility : The ethyl ester group allows straightforward hydrolysis to the carboxylic acid (), enabling modular derivatization .

Preparation Methods

Solvent and Temperature Effects

Catalytic Enhancements

Comparative Performance of Methods

| Method | Yield (%) | Scalability | Byproduct Risk |

|---|---|---|---|

| HCl/NOCl Chlorination | 78 | High | Moderate |

| Cyclocondensation | 85 | Moderate | Low |

| Thermal Cyclization | 62 | Low | High |

| Multi-Step Synthesis | 63 | High | High |

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, acetonitrile, reflux, 3 h | 82% | |

| Azide substitution | TMS-azide, CH₂Cl₂, 50°C, 3 h | 90% | |

| Click chemistry | CuSO₄, sodium ascorbate, THF/H₂O, 50°C | 41% |

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify substituent environments (e.g., tert-butyl CH₃ at δ ~1.3 ppm, pyrazole protons at δ 8.0–9.3 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

- Mass Spectrometry : Validate molecular weight via EI-MS (e.g., m/z 181 [M⁺] for pyrazole derivatives) .

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., pyrazole ring vs. phenyl groups: 6.97°–79.25°) . Use SHELX for refinement .

Advanced: How can computational methods improve reaction design for pyrazole derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, ICReDD’s workflow combines:

Reaction Path Search : Identify intermediates and energy barriers for alkylation or cyclization steps .

Data Mining : Extract optimal conditions (solvent, catalyst) from literature databases.

Machine Learning : Train models on reaction yields to prioritize high-probability synthetic routes .

Experimental validation via small-scale trials (e.g., testing predicted solvent systems like DMF or THF) reduces trial-and-error .

Advanced: How to address contradictions in crystallographic data during refinement?

Methodological Answer:

Discrepancies in bond lengths/angles may arise from thermal motion or disorder. To resolve:

Software Tools : Use SHELXL for robust refinement, applying restraints for disordered tert-butyl groups .

Validation : Cross-check with Mercury’s "Packing Similarity" to compare intermolecular interactions against CSD entries .

Hydrogen Bonding Analysis : Identify stabilizing interactions (e.g., C–H⋯O) that may influence lattice parameters . Adjust riding models for H atoms (Uiso = 1.2× parent atom) .

Advanced: What strategies optimize regioselectivity in pyrazole functionalization?

Methodological Answer:

Regioselectivity in chlorination or alkylation is influenced by:

- Steric Effects : tert-Butyl groups direct electrophiles to less hindered positions (e.g., C5 over C3) .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) deactivate adjacent sites. Use DFT calculations to map electrostatic potentials .

- Catalytic Systems : Copper(I) catalysts enhance azide-alkyne cycloaddition regioselectivity (e.g., 1,4 vs. 1,5 triazoles) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact .

- Ventilation : Use fume hoods during synthesis (risk of azide decomposition or Cl gas release) .

- Waste Disposal : Neutralize acidic byproducts before disposing via licensed facilities .

Advanced: How to troubleshoot low yields in multi-step syntheses?

Methodological Answer:

- Step Monitoring : Use TLC/GC-MS to isolate bottlenecks (e.g., incomplete alkylation) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in SN2 steps .

- Catalyst Screening : Test alternatives (e.g., Pd/C for hydrogenation) if Cu(I) gives side products .

Advanced: Can this compound serve as a precursor for bioactive hybrids?

Methodological Answer:

Yes. The ester and chloro groups enable derivatization:

- Ester Hydrolysis : Convert to carboxylic acid under basic conditions (NaOH/EtOH, 80°C) for coupling with amines .

- Click Chemistry : React azide derivatives (e.g., from SN2 with NaN₃) with alkynes to form triazole hybrids .

- Anticancer Screening : Test against cell lines (e.g., MCF-7), though note some pyrazoles show inactivity without pharmacophore tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.